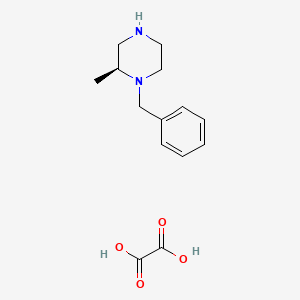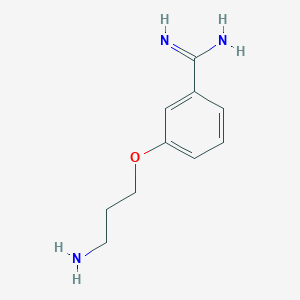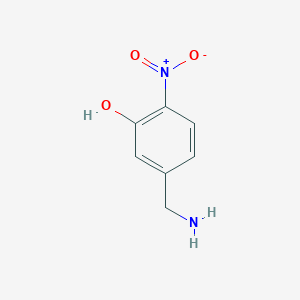
5-(Aminomethyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-nitrophenol is an organic compound that features both an amino group and a nitro group attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-nitrophenol typically involves the nitration of 2-aminomethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-(Aminomethyl)-2-aminophenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-(Aminomethyl)-2-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, further contributing to the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)-2-aminophenol: Similar structure but with an additional amino group instead of a nitro group.
2-Aminomethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-hydroxybenzylamine: Similar functional groups but different positioning on the aromatic ring.
Uniqueness
5-(Aminomethyl)-2-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenolic ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4,8H2 |
Clave InChI |
KXCZNTQCGWRQPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





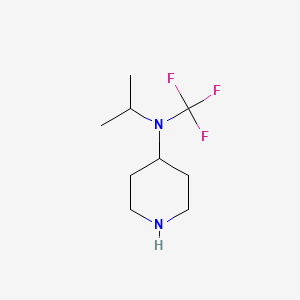
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
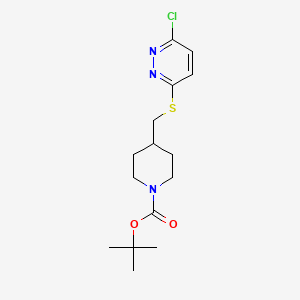
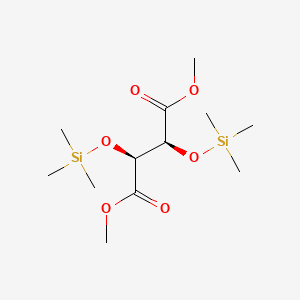
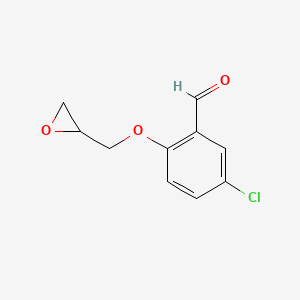
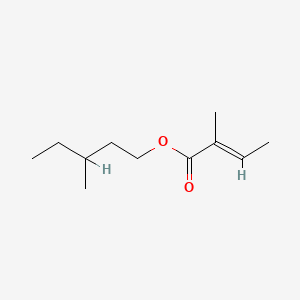
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
